2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid
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Overview
Description
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is an organic compound that features a brominated pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves the bromination of a pyrrolopyridine precursor followed by functionalization with a propanoic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyridine core.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. The brominated pyrrolopyridine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Shares the brominated pyrrolopyridine core but lacks the propanoic acid group.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have similar structures but may contain different substituents, affecting their chemical and biological properties.
Uniqueness
2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to the presence of both the brominated pyrrolopyridine core and the propanoic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(10(14)15)13-3-2-7-4-8(11)5-12-9(7)13/h2-6H,1H3,(H,14,15) |
InChI Key |
KOUGXUULDSWHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
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